4-Propyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. fluorochem.co.ukscbt.com This structural motif is a cornerstone in heterocyclic chemistry, largely because of the diverse biological activities and unique physicochemical properties it imparts to molecules. smolecule.comglentham.com The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. bohrium.comnih.gov
Consequently, pyrazole derivatives are integral to the development of therapeutic agents and have been successfully incorporated into drugs for treating a wide array of diseases. bohrium.com The pharmacological spectrum of pyrazole-containing compounds is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidiabetic properties. bohrium.comnih.gov A notable example is Celecoxib, a potent anti-inflammatory drug used for treating arthritis. fluorochem.co.ukcymitquimica.com
Beyond pharmaceuticals, the pyrazole core is crucial in agrochemical research, where its derivatives are used to create effective pesticides, herbicides, and fungicides for crop protection. chemdiv.comfluorochem.co.ukscbt.com The structural versatility of the pyrazole ring allows for fine-tuning to enhance efficacy against specific pests and diseases. chemdiv.comsigmaaldrich.com In the field of materials science, pyrazole derivatives are utilized in developing materials with specific functions, such as conductive polymers, dyes, and fluorescent probes. fluorochem.co.ukresearchgate.net The electronic properties and stability of the pyrazole ring make it a valuable component in the design of novel functional materials. smolecule.comresearchgate.net
Overview of Alkyl-Substituted Pyrazole Research
The substitution of alkyl groups onto the pyrazole core is a common strategy to modify and tailor the molecule's properties. The position and nature of the alkyl substituent can significantly influence the compound's steric and electronic characteristics, thereby affecting its reactivity, solubility, and biological activity. glpbio.com Research into alkyl-substituted pyrazoles is a vibrant area, with studies focusing on synthetic methodologies and the exploration of their potential applications.
The synthesis of N-alkyl pyrazoles, for instance, has been a long-standing challenge due to issues with regioselectivity, but modern methods have been developed to achieve highly selective N1-alkylation. These synthetic advancements allow chemists to access a wide range of di-, tri-, and tetra-substituted N-alkyl pyrazoles from commercially available starting materials, facilitating the rapid derivatization needed for drug discovery.
Research has shown that strategic alkyl substitution can enhance the potency of pyrazole-based compounds. For example, studies on phenyl-substituted pyrazoles found that adding an isopropyl group increased antibacterial activity. glpbio.com The development of compounds like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide as a potential PDE1 inhibitor and the use of 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole in biochemical research on estrogen receptors highlight the specific roles that propyl-substituted pyrazoles can play. sigmaaldrich.com The synthesis of various other propyl-pyrazole derivatives, such as 4-nitro-1-propyl-1H-pyrazole and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, further underscores the interest in this subclass as intermediates for creating more complex and potentially bioactive molecules. fluorochem.co.uk
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused scientific overview of the chemical compound 4-Propyl-1H-pyrazole. Given the limited specific research on this molecule, the scope is structured to establish its significance through the broader context of its chemical family. The article will achieve this by:
Detailing the foundational importance of the pyrazole core in diverse fields of chemical science, establishing the relevance of the parent structure.
Surveying the research landscape for alkyl-substituted pyrazoles, demonstrating how simple alkyl groups, such as a propyl group, are used to modulate molecular properties and generate functional compounds.
This structured approach aims to build a comprehensive understanding of the scientific framework within which this compound exists, thereby outlining its potential areas of interest for future research based on the established value of its core and substituent class.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 21037-81-0 | chemdiv.com |
| Molecular Formula | C₆H₁₀N₂ | chemdiv.com |
| Molecular Weight | 110.16 g/mol | chemdiv.com |
Table 2: Examples of Substituted Propyl-Pyrazoles and Their Research Applications
| Compound Name | Application Area | Reference |
|---|---|---|
| 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | Biochemical research (Estrogen receptor α agonist) | bohrium.com |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Potential PDE1 inhibitor, hypolipidemic agent | sigmaaldrich.com |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Synthetic intermediate for Sildenafil analogues | |
| 3-propyl-1H-pyrazole | Building block for complex heterocycles | cymitquimica.comscbt.com |
| 4-Bromo-1-propyl-1H-pyrazole | Biochemical for proteomics research | scbt.com |
Structure
3D Structure
Properties
IUPAC Name |
4-propyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXKXMVDJJMGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Propyl 1h Pyrazole and Its Derivatives
Direct Synthetic Routes to the 4-Propyl-1H-pyrazole Scaffold
The construction of the this compound ring system can be achieved through several strategic approaches, each offering distinct advantages in terms of starting material availability, regioselectivity, and reaction conditions.
Cyclocondensation Approaches
Cyclocondensation reactions represent a classical and widely employed method for pyrazole (B372694) synthesis. longdom.orgmdpi.com This strategy typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.combeilstein-journals.orgmdpi.comnih.gov For the synthesis of this compound, a key precursor would be a 1,3-dicarbonyl compound bearing a propyl group at the C2 position. The reaction with hydrazine hydrate (B1144303) then proceeds via a condensation-cyclization sequence to afford the desired pyrazole.
The Knorr pyrazole synthesis, a cornerstone of this approach, utilizes the condensation of β-ketoesters or 1,3-diketones with hydrazines. beilstein-journals.org A straightforward synthesis of 4-substituted 1H-pyrazole-5-carboxylates has been achieved through the cyclocondensation of unsymmetrical enaminodiketones with hydrazine derivatives, yielding products regiospecifically and in high yields. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of glycerol (B35011) as a green solvent has been shown to facilitate the cyclocondensation of α-arylselanyl-1,3-diketones with arylhydrazines, providing a direct route to 4-arylselanylpyrazoles. scielo.br
| Reactant 1 | Reactant 2 | Product | Notes |
| 2-Propyl-1,3-dicarbonyl compound | Hydrazine hydrate | This compound | A general representation of the cyclocondensation approach. |
| Unsymmetrical enaminodiketones | tert-Butylhydrazine hydrochloride | 4-Substituted 1H-pyrazole-5-carboxylates | High regioselectivity and yields have been reported. organic-chemistry.orgorganic-chemistry.org |
| α-Arylselanyl-1,3-diketones | Arylhydrazines | 4-Arylselanylpyrazoles | Glycerol can be used as an environmentally friendly solvent. scielo.br |
| α,β-Unsaturated ketones | Hydrazine derivatives | Pyrazolines (which can be oxidized to pyrazoles) | A two-step process to access the pyrazole core. mdpi.com |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition of a diazo compound with an alkyne or alkene is a powerful and atom-economical method for constructing the pyrazole ring. longdom.orgpreprints.org To synthesize a this compound, a propyl-substituted alkyne can be reacted with a diazo compound. The regioselectivity of this reaction is a critical consideration and can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. researchgate.netscispace.com
Recent advancements have focused on the development of more efficient and environmentally benign protocols. For instance, the use of aqueous micellar catalysis has been shown to promote the 1,3-dipolar cycloaddition of ethyl diazoacetate with alkynes, leading to high yields of pyrazoles. researchgate.net Additionally, the in-situ generation of diazo compounds from precursors like tosylhydrazones avoids the handling of potentially hazardous diazo species. scispace.com This cascade approach, involving the decomposition of a tosylhydrazone to a diazo compound followed by cycloaddition, has been successfully applied to the synthesis of chiral pyrazoles. scispace.com
| Dipole | Dipolarophile | Product | Notes |
| Diazo compound | Propyl-substituted alkyne | This compound | A general representation of the 1,3-dipolar cycloaddition approach. |
| Ethyl diazoacetate | Alkynes | Pyrazoles | Can be performed under aqueous micellar catalysis. researchgate.net |
| Diazo compounds (from tosylhydrazones) | Terminal alkynes | Chiral pyrazoles | Involves a cascade reaction with a 1,5-sigmatropic rearrangement. scispace.com |
| SF5-alkynes | Nonstabilized diazo compounds | Highly substituted SF5-3H-pyrazoles | Produces a mixture of regioisomers. acs.org |
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a versatile tool for the synthesis of substituted pyrazoles, offering novel pathways and improved efficiencies. rsc.org These methods often involve C-H activation, cross-coupling reactions, or cyclization cascades. For instance, copper-catalyzed reactions have been developed for the synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates. organic-chemistry.org Palladium-catalyzed methodologies have also been instrumental, enabling the synthesis of complex pyrazoles through cross-coupling and annulation strategies. mdpi.com
A notable example is the copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides. beilstein-journals.org Transition metal-free approaches are also gaining traction, such as the iodine-catalyzed tandem C(sp²)−H sulfonylation and pyrazole annulation of enaminones and sulfonyl hydrazines to afford 4-sulfonyl pyrazoles. researchgate.netresearchgate.net
| Catalyst | Reactants | Product | Notes |
| Copper | Phenylhydrazones, Dialkyl ethylenedicarboxylates | Polysubstituted pyrazoles | Tolerates a range of functionalities. organic-chemistry.org |
| Copper | Enaminones, Hydrazine, Aryl halides | 1,3-Substituted pyrazoles | A three-component reaction. beilstein-journals.org |
| Palladium | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | Involves a ring-opening reaction. organic-chemistry.org |
| Iodine (catalyst) | N,N-dimethyl enaminones, Sulfonyl hydrazines | 4-Sulfonyl pyrazoles | A transition metal-free approach. researchgate.netresearchgate.net |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like pyrazoles by combining three or more reactants in a single synthetic operation. mdpi.comscielo.org.za These strategies are particularly valuable for building molecular diversity and are well-suited for the synthesis of libraries of substituted pyrazoles. rsc.org
A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water provides a green and efficient route to 1-H-pyrazole derivatives. longdom.org Another strategy involves the reaction of vinyl azides, aldehydes, and tosylhydrazine to regioselectively produce 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org The development of catalyst-free MCRs in environmentally friendly solvents like magnetized distilled water further enhances the green credentials of these methods. scielo.org.za
Functionalization and Derivatization Strategies
Once the this compound scaffold is constructed, further functionalization can be achieved through various chemical transformations, allowing for the introduction of additional substituents and the synthesis of a diverse range of derivatives.
Halogenation at the Pyrazole Ring (e.g., Bromination at C-4)
Electrophilic halogenation is a common method for introducing halogen atoms onto the pyrazole ring. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. researchgate.netarkat-usa.org Bromination at the C4 position can be readily achieved using various brominating agents.
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of pyrazoles. vulcanchem.com The reaction is typically carried out in a suitable solvent, and the conditions can be controlled to achieve monobromination at the C4 position. This C4-bromo-pyrazole derivative then serves as a versatile intermediate for further synthetic modifications, such as cross-coupling reactions to introduce aryl or other functional groups. nih.govnih.gov For example, 4-bromo-1-(4-methoxyphenyl)-1H-pyrazole, synthesized via bromination with NBS, is a useful precursor for more complex molecules. vulcanchem.com
| Substrate | Reagent | Product | Notes |
| 1H-Pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1H-pyrazole | Selective bromination at the C4 position. nih.gov |
| 1-(4-Methoxyphenyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-(4-methoxyphenyl)-1H-pyrazole | High yield reported in THF at room temperature. vulcanchem.com |
| Pyrazole derivatives | N-Halosuccinimides (NXS) | 4-Halopyrazoles | Can be performed in CCl4 or water without a catalyst. researchgate.net |
| 5-Amino-1H-pyrazole compounds | Halogenating agents (e.g., bromine) | 5-Amino-4-halogeno-1H-pyrazole compounds | Reaction conditions can be controlled to achieve desired halogenation. google.com |
Nitration Reactions
The introduction of a nitro group (—NO₂) onto the pyrazole ring or its substituents is a key transformation for creating valuable intermediates. The pyrazole ring itself is aromatic and can undergo electrophilic substitution, with the C4-position being a common site for nitration. globalresearchonline.net
Standard nitrating conditions, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are frequently employed. nih.gov For instance, the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid is accomplished by heating the corresponding carboxylic acid precursor with a nitrating mixture of concentrated HNO₃ and H₂SO₄. Another effective nitrating system for pyrazoles is a combination of nitric acid and acetic anhydride (B1165640), which can selectively nitrate (B79036) the heterocyclic ring. osi.lv
In the case of N-aryl-substituted pyrazoles, the choice of nitrating agent can determine the position of the nitro group. Using mixed acids on 1-phenylpyrazole (B75819) typically results in nitration of the phenyl ring, whereas using nitric acid in acetic anhydride at low temperatures favors substitution at the C4-position of the pyrazole ring to yield 4-nitro-1-phenyl-1H-pyrazole. osi.lv
Research on complex triaryl pyrazoles has also demonstrated nitration on phenyl rings attached to the pyrazole core. In one study, a 4-propyl-1,3,5-triaryl pyrazole derivative was synthesized, and nitration was performed on one of the phenyl groups. nih.gov The precursor, 1-(4-methoxy-3-nitrophenyl)-butan-1-one, was prepared by nitrating 1-(4-methoxyphenyl)butan-1-one with potassium nitrate in sulfuric acid. nih.gov
Table 1: Examples of Nitration Reactions on Pyrazole Scaffolds
| Starting Material | Nitrating Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Propyl-1H-pyrazole-5-carboxylic acid | Conc. HNO₃ / H₂SO₄ | 3-Nitro-1-propyl-1H-pyrazole-5-carboxylic acid | ~79.6% | |
| 1-Phenylpyrazole | HNO₃ / Acetic Anhydride | 4-Nitro-1-phenyl-1H-pyrazole | 55% | osi.lv |
| 1-(4-Methoxyphenyl)butan-1-one | KNO₃ / H₂SO₄ | 1-(4-Methoxy-3-nitrophenyl)-butan-1-one | 61% | nih.gov |
| 3,5-Bis(trifluoromethyl)-1H-pyrazole | Not specified | 4-Nitro-3,5-bis(trifluoromethyl)-1H-pyrazole | N/A | researchgate.net |
Alkylation and Arylation at Nitrogen Atoms
N-substitution of the pyrazole ring is a fundamental method for generating diverse derivatives. The regioselectivity of these reactions is a critical consideration, as alkylation or arylation can occur at either of the two nitrogen atoms in an unsymmetrical pyrazole.
A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) provides a highly regioselective method for N1-alkylation, -arylation, and -heteroarylation. sci-hub.st The regioselectivity is largely governed by steric effects; the substituent is preferentially introduced at the less sterically hindered N1 position. sci-hub.st The reactivity of the electrophile also plays a role, with more reactive and less sterically hindered electrophiles providing higher yields and better regioselectivity. sci-hub.st For instance, the reaction with secondary alkyl halides is slower and less selective, suggesting an Sₙ2-type mechanism is at play. sci-hub.st
N-alkylation has also been applied to nitro-derivatives, such as the reaction of 5(3)-(1H-tetrazol-1-yl)-3(5)-nitro-1H-pyrazole with bromoacetone (B165879) to yield N-acetonyl derivatives. researchgate.net Similarly, N-alkylation of 4-bromo-1H-pyrazole with alkyl bromides using potassium carbonate in DMF is a common strategy to prepare intermediates for further functionalization. mdpi.com
Table 2: Regioselective N-Alkylation of 3-Substituted Pyrazoles
| Pyrazole Substituent (at C3) | Alkyl Halide | Conditions | Major Product Regioisomer | Reference |
|---|---|---|---|---|
| -NO₂ | Iodomethane | K₂CO₃, DMSO, rt | N1 | sci-hub.st |
| -NO₂ | 2-Bromopropane | K₂CO₃, DMSO, rt | N1 | sci-hub.st |
| -Br | Benzyl bromide | K₂CO₃, DMSO, rt | N1 | sci-hub.st |
| -Ph | Iodomethane | K₂CO₃, DMSO, rt | N1 | sci-hub.st |
Data synthesized from the findings presented in the referenced study. sci-hub.st
Introduction of Carboxylic Acid and Carboxamide Moieties
The incorporation of carboxylic acid (—COOH) and carboxamide (—CONH₂) groups is essential for building complex pyrazole-based molecules. A common route to pyrazole-4-carboxylic acid esters involves the Vilsmeier-Haack reaction, where hydrazones react with a Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF). sid.irresearchgate.net
A key intermediate, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, serves as a versatile building block for more complex heterocyclic systems. researchgate.netajrconline.org This compound can be condensed with various aldehydes to synthesize fused pyrimidine (B1678525) structures like 5-Aryl-5,6-dihydro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-ones. researchgate.netajrconline.org
The synthesis of N-substituted pyrazole carboxamides has also been reported. For example, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their biological activities. nih.gov Additionally, the synthesis of compounds like 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide highlights the utility of the carboxamide functional group as a linker. ekb.eg The existence of the parent compound, 1H-pyrazole-4-carboxamide, is well-established. nih.gov
Trifluoromethylation and Other Perfluoroalkylations
The introduction of a trifluoromethyl (—CF₃) group can significantly alter a molecule's electronic and metabolic properties. Methodologies for creating trifluoromethylated pyrazoles often involve either building the ring from a CF₃-containing precursor or directly trifluoromethylating the pyrazole ring.
One approach involves the reaction of CF₃-containing building blocks, such as 2-(trifluoromethyl)-4H-pyran-4-ones, with hydrazines to construct the trifluoromethylated pyrazole ring regioselectively. researchgate.net Another strategy relies on the cyclization of hydrazones derived from trifluoromethyl-ynones, induced by electrophilic halogenation, which produces 4-halo-3-CF₃-pyrazoles that can be further modified. researchgate.net
Direct N-trifluoromethylation of the pyrazole ring has been investigated as a more challenging but direct route. One method proceeds in two steps: first, the pyrazole is deprotonated and reacted with dibromodifluoromethane (B1204443) to form an N-CBrF₂ intermediate. diva-portal.org In the second step, this intermediate is fluorinated using a reagent like tetramethylammonium (B1211777) fluoride (B91410) (TMAF) to yield the final N-CF₃ product. diva-portal.org This method can produce a mixture of constitutional isomers if the starting pyrazole is unsymmetrical. diva-portal.org
Table 3: Approaches to Trifluoromethylated Pyrazoles
| Method | Precursor(s) | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Ring Construction | 2-CF₃-4-pyrone, Hydrazine | N/A | Trifluoromethylated pyrazole | researchgate.net |
Green Chemistry Approaches in this compound Synthesis
In line with modern synthetic principles, green chemistry approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. Microwave-assisted synthesis and solvent-free reaction conditions are two prominent strategies applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of pyrazole derivatives.
For example, the condensation of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with various aldehydes to form pyrazolo[4,3-d]pyrimidin-7(4H)-ones is efficiently carried out under microwave irradiation. researchgate.netajrconline.org Similarly, the synthesis of 1H-pyrazole-4-carboxylic acid esters via the Vilsmeier reaction can be significantly improved using microwaves, offering advantages like easy work-up, high yields, and the absence of by-products. researchgate.net Microwave heating has also been employed in the synthesis of pyrazole-fused quinolines from 2-chlorinated quinoline-3-aldehydes and hydrazines. ekb.eg
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry. Several synthetic routes to pyrazole derivatives have been adapted to run under solvent-free, or "neat," conditions.
The synthesis of 5-Aryl-5,6-dihydro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-ones can be performed not only with microwave assistance but also without any solvent. researchgate.net Another innovative solvent-free method for preparing pyrazole-4-carboxylic acid ethyl esters uses a magnetic ionic liquid, 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]), as a recyclable catalyst at 120 °C. sid.ir
A one-pot, solvent-free reaction has been developed for the synthesis of alkyl 2-((5-hydroxy-1H-pyrazole-4-carbonothioyl)thio)acetates from pyrazolone (B3327878) derivatives, carbon disulfide, and alkyl bromoacetates, showcasing a simple and environmentally friendly protocol. tandfonline.com Furthermore, hydrothermal synthesis, where reactions are conducted in a sealed autoclave with only the reactants present, has been used to prepare 3,5-disubstituted-1H-pyrazole derivatives in a clean and efficient manner. researchgate.net
Heterogeneous Catalysis in Pyrazole Formation
The pursuit of more sustainable and efficient chemical syntheses has elevated the importance of heterogeneous catalysis in the formation of pyrazole rings. researchgate.net Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers significant advantages, including simplified catalyst separation from the product mixture, reduced equipment corrosion, lower contamination in waste streams, and enhanced potential for catalyst recycling and reuse. tandfonline.comnih.gov These attributes align well with the principles of green chemistry, making heterogeneous catalysis an attractive approach for synthesizing pyrazoles and their derivatives. researchgate.neteurekaselect.com The application of solid catalysts, such as solid acids and supported metals, has been shown to facilitate the classic pyrazole synthesis via the condensation of 1,3-dicarbonyl compounds with hydrazines, as well as various multicomponent reactions (MCRs). mdpi.comsid.irarabjchem.org
A diverse array of solid materials has been successfully employed as catalysts, demonstrating high efficacy in pyrazole formation under various conditions. These catalysts range from ion-exchange resins and zeolites to metal oxides and functionalized nanoparticles. tandfonline.comsid.irjchemlett.com
Solid Acid Catalysis
Solid acid catalysts have proven to be effective alternatives to traditional corrosive mineral acids in pyrazole synthesis. tandfonline.com Their use mitigates issues related to handling, disposal, and equipment corrosion. Various solid acids, including ion-exchange resins, zeolites, and supported acids, have been investigated.
One prominent example is the use of Amberlyst-70, a polystyrene sulfonic acid resin, for the synthesis of substituted pyrazoles. tandfonline.comresearchgate.net Research has shown that Amberlyst-70 can efficiently catalyze the condensation of 1,3-diketones with hydrazines in an aqueous medium at room temperature. tandfonline.com In a comparative study, Amberlyst-70 demonstrated superior performance over other solid acid catalysts like zeolites (H-Y, H-ZSM5, H-beta) and Nafion resin (SAC-13), achieving a 94% yield of 1,3-dimethyl-5-phenyl-1H-pyrazole within 15 minutes. tandfonline.com The catalyst's thermal stability, non-toxic nature, and recyclability are additional key advantages. tandfonline.comresearchgate.net
Nano-crystalline solid acids have also been explored for their high surface area and catalytic activity. sid.ir Materials such as nano-sulfated zirconia, nano-structured ZnO, nano-γ-alumina, and nano-ZSM-5 zeolites have been used to catalyze the one-pot reaction of 1,3-dicarbonyl compounds with hydrazines. sid.ir Among these, nano-crystalline sulfated zirconia was found to be the most effective, promoting the reaction under milder conditions and in shorter timeframes. sid.ir Another innovative approach involves using cellulose (B213188) sulfuric acid, a bio-supported solid acid, which facilitates the Knorr synthesis of pyrazoles in water, highlighting the move towards biodegradable and renewable catalyst supports. rsc.org
Magnetically separable catalysts, such as silica-coated magnetite nanoparticles functionalized with sulfonic acid groups (Fe3O4@SiO2–SO3H), offer a highly efficient and sustainable method for pyrazole synthesis. rsc.org These catalysts promote the condensation of arylhydrazones under solvent-free conditions and can be easily recovered using an external magnet for multiple reaction cycles without significant loss of activity. rsc.org
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Findings | Reference(s) |
| Amberlyst-70 | Acetylacetone, Phenylhydrazine | Water | Room Temp, 15 min | 94 | Superior to other solid acids like zeolites and Nafion. Recyclable for several runs. | tandfonline.com |
| Nano-Sulfated Zirconia | 1,3-Dicarbonyls, Hydrazines | Ethanol | Room Temp | High | More effective than nano-ZnO, nano-γ-alumina, and nano-ZSM-5. Catalyst is reusable. | sid.ir |
| Cellulose Sulfuric Acid | 1,3-Dicarbonyls, Hydrazines | Water | - | High | A biopolymer-based, renewable, and efficient catalyst for Knorr pyrazole synthesis. | rsc.org |
| Fe3O4@SiO2–SO3H | Tetrone, Arylhydrazones | Solvent-free | - | Good | Magnetically separable and recyclable catalyst enabling a green and sustainable methodology. | rsc.org |
| K-10 Montmorillonite (B579905) | Chalcones, Hydrazines | Solvent-free | Microwave, 30 min | - | Used in tandem with Pd/C for a cyclization-dehydrogenation protocol. | mdpi.com |
Supported Metal and Metal Oxide Catalysis
The immobilization of metal species on solid supports is a cornerstone of heterogeneous catalysis, combining the high activity of metal centers with the stability and recyclability of the support. Various supported metal and metal oxide catalysts have been developed for pyrazole synthesis.
Copper catalysts supported on zirconia (CuO/ZrO2) have been successfully applied in the multicomponent synthesis of pyrazole-4-carbonitrile derivatives. arabjchem.orgmdpi.com The reaction of substituted aldehydes, phenylhydrazine, and malononitrile (B47326) in water at 40 °C using a CuO/ZrO2 catalyst prepared by a deposition-precipitation method yielded the desired products in high yields. mdpi.com This system is noted for its use of a non-toxic solvent, modest heating, and excellent recyclability over five runs without loss of activity. mdpi.com Similarly, silica-supported copper catalysts have been developed for the cycloaddition reaction of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles. rsc.org This methodology was also adapted for continuous flow processes, significantly reducing reaction times. rsc.org
Nickel-based heterogeneous catalysts have been employed for the one-pot, multicomponent synthesis of pyrazoles from ketones, aldehydes, and hydrazines at room temperature. mdpi.com These catalysts demonstrate high reusability, functioning for up to seven cycles with minimal loss of catalytic activity. mdpi.com
Magnetic nanoparticles have also been used as supports for metal complexes. A dioxomolybdenum complex supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2) was shown to be an efficient and easily recyclable catalyst for the three-component synthesis of pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org The catalyst could be recovered using a magnet and reused eight times without a significant drop in activity. rsc.org Other mixed metal oxides, such as mesoporous SiO2-Al2O3 and ceria-doped zirconia (CeO2/ZrO2), have also been reported as highly efficient catalysts for the synthesis of various pyrazole derivatives through multicomponent reactions. nih.govjchemlett.com
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Findings | Reference(s) |
| CuO/ZrO2 | Aldehydes, Phenylhydrazine, Malononitrile | Water | 40 °C, 1.5 h | Good | Catalyst is recyclable for five runs with no decrease in activity. | arabjchem.orgmdpi.com |
| Silica-supported Cu | Sydnones, Terminal Alkynes | o-Dichlorobenzene | 140 °C | - | Developed for regioselective synthesis of 1,4-disubstituted pyrazoles; adaptable to flow chemistry. | rsc.org |
| Heterogeneous Ni-based | Ketones, Aldehydes, Hydrazines | Ethanol | Room Temp, 3 h | Good to Excellent | One-pot synthesis; catalyst reusable for up to seven cycles. | mdpi.com |
| Dioxomolybdenum on Fe3O4@SiO2 | Aldehydes, Malononitrile, Phenylhydrazine | - | - | Good | Magnetically separable catalyst, reusable for eight cycles without significant loss of activity. | rsc.org |
| Mesoporous SiO2-Al2O3 | Chalcones, Phenylhydrazine | Ethanol | - | Excellent | Highly efficient and recyclable catalyst for condensation reactions. | jchemlett.com |
| CeO2/ZrO2 | Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Ethanol | Room Temp, 15 min | 88-98 | Efficient four-component reaction; catalyst recyclable for six cycles. | nih.gov |
| Pd/C | Chalcones, Hydrazines | Solvent-free | Microwave, 30 min | - | Used with K-10 montmorillonite for tandem cyclization-dehydrogenation. | mdpi.com |
Reactivity and Mechanistic Studies of 4 Propyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)
The pyrazole (B372694) ring is generally reactive towards electrophiles, with substitution typically occurring at the C4 position if it is unsubstituted. nih.gov However, in 4-propyl-1H-pyrazole, the C4 position is occupied, directing electrophiles to other available positions on the ring. The pyrazole ring's aromaticity allows for reactions such as nitration and halogenation. researchgate.net
Nitration: The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. Typically, a mixture of nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) as the electrophile. researchgate.net For pyrazoles with an unsubstituted C4 position, nitration readily occurs there. nih.gov In the case of 4-substituted pyrazoles, the substitution pattern of the resulting product is influenced by the directing effects of the existing substituents. For instance, in related pyrazole systems, nitration has been shown to occur at available positions on the pyrazole ring, with the regioselectivity being dependent on the reaction conditions and the nature of other substituents present.
Halogenation: Pyrazoles can undergo halogenation with reagents like chlorine or bromine, typically in a solvent such as acetic acid, to yield halopyrazoles. nih.gov The C4 position is the most nucleophilic and, therefore, the most reactive site for electrophilic attack. researchgate.net When this position is blocked, as in this compound, halogenation can occur at other positions, or on the side chain, depending on the reaction conditions. For example, the use of N-bromosuccinimide (NBS) is a common method for the bromination of the pyrazole ring. researchgate.net The synthesis of 4-halopyrazoles is a key step for further functionalization, for instance, through metal-catalyzed cross-coupling reactions. acs.org
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic rings, including pyrazoles. clockss.orgresearchgate.net This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. researchgate.netrcsi.science The reaction is a type of electrophilic substitution. nih.gov For pyrazoles with an available C4 position, formylation occurs there. In the case of 1,3-disubstituted-5-chloropyrazoles, formylation has been successfully achieved at the C4 position. acs.org This suggests that if other positions are activated, formylation of the this compound ring could be possible.
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
| Nitration | HNO₃/H₂SO₄ | 4-Nitropyrazoles | nih.govresearchgate.net |
| Halogenation | Cl₂ or Br₂ in Acetic Acid, NBS | 4-Halopyrazoles | nih.govresearchgate.net |
| Vilsmeier-Haack | POCl₃/DMF | 4-Formylpyrazoles | clockss.orgresearchgate.netrcsi.science |
Nucleophilic Substitution Reactions
Direct nucleophilic aromatic substitution on the pyrazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. nih.gov However, nucleophilic substitution reactions are commonly observed on functional groups attached to the pyrazole ring or through metal-catalyzed cross-coupling reactions involving halopyrazoles.
The synthesis of 4-halopyrazoles from this compound would create a versatile intermediate for various cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, 1-propyl-4-bromo-1H-pyrazole can undergo a Suzuki-Miyaura coupling with naphthalen-1-ylboronic acid in the presence of a palladium catalyst to yield 4-(naphthalen-1-yl)-1-propyl-1H-pyrazole with high regioselectivity. cdnsciencepub.com Similarly, Buchwald-Hartwig amination allows for the coupling of pyrazole-methylamine intermediates with aryl halides. acs.org Copper-catalyzed C-N coupling reactions have also been extensively studied for the amination of halo-heterocycles. researchgate.net
| Reaction Name | Reactants | Catalyst/Reagents | Product Type | Reference(s) |
| Suzuki-Miyaura | 1-Propyl-4-bromo-1H-pyrazole, Naphthalen-1-ylboronic acid | Palladium catalyst | 4-Aryl-1-propyl-1H-pyrazole | cdnsciencepub.com |
| Buchwald-Hartwig | Pyrazole-methylamine, 4-Bromophenyl butanone | Palladium catalyst | N-Aryl pyrazole derivative | acs.org |
| Copper-Catalyzed C-N Coupling | 4-Iodo-1H-1-tritylpyrazole, Alkylamines | CuI | 4-Alkylamino-1H-pyrazole | researchgate.net |
Tautomerism and its Influence on Reactivity
A significant feature of N-unsubstituted pyrazoles, including this compound, is annular tautomerism. nih.govlibretexts.org This involves the migration of the proton between the two nitrogen atoms (N1 and N2), leading to two tautomeric forms which are in equilibrium. In symmetrically substituted pyrazoles, these tautomers are identical. However, in unsymmetrically substituted pyrazoles, the two tautomers are different and their relative abundance depends on the nature and position of the substituents, as well as the solvent. libretexts.orgnumberanalytics.com
The tautomeric equilibrium has a profound influence on the reactivity and regioselectivity of reactions. For instance, in electrophilic substitution reactions, the position of the incoming electrophile can be directed by the predominant tautomer. Similarly, in N-alkylation reactions, a mixture of 1,3- and 1,5-disubstituted pyrazoles can be formed. nih.gov The equilibrium between the tautomers is often rapid, which can lead to a mixture of products. nih.gov The study of tautomerism in pyrazoles often employs spectroscopic techniques like 13C and 15N NMR, as well as computational methods. numberanalytics.comrushim.ru The presence of different tautomers can also affect the biological activity of pyrazole-containing compounds, as the different forms will interact differently with biological targets. rushim.ru
Reduction and Oxidation Pathways
The pyrazole ring and its substituents can undergo both reduction and oxidation reactions under appropriate conditions.
Reduction: The pyrazole ring itself is generally resistant to reduction. nih.gov However, catalytic hydrogenation can reduce the pyrazole ring, first to pyrazoline and then to pyrazolidine. nih.gov More commonly, reduction reactions target functional groups attached to the ring. For example, a nitro group on the pyrazole ring can be reduced to an amino group.
Oxidation: The pyrazole ring is relatively stable to oxidation. nih.gov However, alkyl side chains attached to the ring can be oxidized. For example, the propyl group of this compound could potentially be oxidized to a carboxylic acid or a ketone using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The specific product would depend on the strength of the oxidizing agent and the reaction conditions. The oxidation of pyrazole itself by rat hepatocytes has been shown to yield 4-hydroxypyrazole, a reaction catalyzed by the cytochrome P-450 system. nih.gov
| Reaction Type | Substrate Moiety | Reagent(s) | Product Moiety | Reference(s) |
| Reduction | Pyrazole Ring | Catalytic Hydrogenation | Pyrazoline/Pyrazolidine | nih.gov |
| Oxidation | Alkyl Side-chain | KMnO₄, CrO₃ | Carboxylic Acid/Ketone | |
| Oxidation | Pyrazole Ring | Cytochrome P-450 | Hydroxypyrazole | nih.gov |
Rearrangement Reactions
The pyrazole ring system can undergo various rearrangement reactions, often under thermal or photochemical conditions, or in the presence of an acid catalyst.
Thermal and Photochemical Rearrangements: 3H-pyrazoles are known to undergo thermal rearrangements, leading to the formation of 4H-pyrazoles and N-substituted pyrazoles through competitive migrations of substituents. cdnsciencepub.comcdnsciencepub.com Photochemical irradiation of pyrazoles can lead to isomerization to imidazoles. nih.govresearchgate.netacs.org This transformation is believed to proceed through various pathways, including a ring-contraction-ring-expansion mechanism or via a conical intersection. nih.govacs.org Another photochemical reaction of 3H-pyrazoles is cleavage to vinyl diazo compounds. cdnsciencepub.com
Acid-Catalyzed Rearrangements: The van Alphen–Hüttel rearrangement is a well-documented acid-catalyzed or thermal rearrangement of 3H-pyrazoles, involving the migration of a substituent from the C3 position to either the C4 or N2 position. rcsi.science The regioselectivity of this rearrangement is influenced by the nature of the substituents on the pyrazole ring. rcsi.science
Dimroth Rearrangement: The Dimroth rearrangement is an isomerization that involves the translocation of endocyclic and exocyclic heteroatoms within a heterocyclic system. x-mol.netresearchgate.netsemanticscholar.org This rearrangement typically occurs via a ring-opening, rotation, and ring-closure mechanism and can be catalyzed by acid, base, heat, or light. researchgate.net In the context of pyrazole chemistry, this rearrangement has been observed in the synthesis of fused pyrazole systems like pyrazolo[3,4-d]pyrimidines. semanticscholar.org
Advanced Structural Elucidation and Analytical Characterization
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental in elucidating the structural and electronic characteristics of 4-Propyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the this compound molecule.
¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of a related compound, 1-propyl-4-(naphthalen-1-yl)-1H-pyrazole, shows characteristic signals for the propyl group. vulcanchem.com A triplet at approximately δ 1.02 ppm corresponds to the terminal methyl (CH₃) protons, a sextet around δ 1.85 ppm is attributed to the middle methylene (B1212753) (CH₂) protons, and a triplet at δ 4.25 ppm represents the methylene protons attached to the nitrogen atom of the pyrazole (B372694) ring. vulcanchem.com For other pyrazole derivatives, the pyrazole ring protons typically resonate between δ 6.5 and 8.5 ppm. vulcanchem.com For instance, in 1-propyl-4-nitro-1H-pyrazole, the pyrazole protons appear as doublets at δ 7.47 ppm and δ 6.90 ppm. sci-hub.st
¹³C NMR: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. For 1-propyl-4-(naphthalen-1-yl)-1H-pyrazole, signals for the propyl group are observed at approximately δ 13.5 ppm (CH₃), δ 22.1 ppm (CH₂CH₂CH₃), and δ 50.8 ppm (NCH₂). vulcanchem.com The aromatic carbons of the pyrazole and naphthalene (B1677914) rings resonate in the region of δ 120–135 ppm. vulcanchem.com In the case of 3-nitro-1-propyl-1H-pyrazole, the carbon signals for the propyl group appear at δ 10.9 (CH₃), δ 23.5 (CH₂), and δ 55.5 (NCH₂). sci-hub.st The pyrazole ring carbons are found at δ 102.8, δ 132.0, and δ 155.7. sci-hub.st
Table 1: Representative NMR Data for Propylpyrazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|---|
| 1-Propyl-4-(naphthalen-1-yl)-1H-pyrazole vulcanchem.com | ¹H | 1.02 | Triplet | -CH₂CH₂CH₃ |
| ¹H | 1.85 | Sextet | -CH₂CH₂CH₃ | |
| ¹H | 4.25 | Triplet | N-CH₂- | |
| ¹³C | 13.5 | - | -CH₃ | |
| ¹³C | 22.1 | - | -CH₂CH₂CH₃ | |
| ¹³C | 50.8 | - | N-CH₂- | |
| 3-Nitro-1-propyl-1H-pyrazole sci-hub.st | ¹H | 0.95 | Triplet | -CH₃ |
| ¹H | 1.92-2.00 | Multiplet | -CH₂- | |
| ¹H | 4.18 | Triplet | N-CH₂- | |
| ¹³C | 10.9 | - | -CH₃ | |
| ¹³C | 23.5 | - | -CH₂- | |
| ¹³C | 55.5 | - | N-CH₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In pyrazole derivatives, the N-H stretching vibration is a key feature, typically appearing around 3161-3170 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are observed near 3050 cm⁻¹. vulcanchem.com The C=N stretching vibration of the pyrazole ring is found around 1605 cm⁻¹, while C-C aromatic stretches are seen near 1510 cm⁻¹. vulcanchem.com For pyrazole compounds in general, the NH/CH stretching region of the IR spectrum is observed between 3400–2600 cm⁻¹. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition. For a related compound, 4-phenyl-3-propyl-1H-pyrazole, the calculated mass for the protonated molecule [M+H]⁺ is 187.1230, with an experimental value of 187.1231. rsc.org The mass spectrum (electron ionization, EI) shows major fragments at m/z 186.10, 157.07, 130.07, and 103.09. rsc.org For 3-nitro-1-propyl-1H-pyrazole, the calculated [M+H]⁺ is 156.0773, and the found value is 156.0771. sci-hub.st
Ultraviolet-Visible (UV-Vis) Spectroscopy
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal System and Space Group Determination
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds provides valuable insights. For instance, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.netresearchgate.net The unit cell parameters for this compound are reported as a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, and β = 101.181(11)°. researchgate.netresearchgate.net In this structure, the propyl chain exhibits positional disorder, and the crystal lattice is stabilized by intermolecular O–H⋯N hydrogen bonds. researchgate.net Similarly, other pyrazole derivatives have been found to crystallize in monoclinic systems, with their crystal packing influenced by hydrogen bonding. vulcanchem.com
Molecular Conformation and Dihedral/Torsion Angles
The three-dimensional arrangement of this compound is characterized by a degree of conformational flexibility, primarily due to the propyl group attached to the pyrazole ring. The torsional angles between the pyrazole ring and the propyl chain can vary significantly, reportedly ranging from 0° to 180°, influenced by the surrounding solvent environment.
| Compound | Angle Description | Angle (°) | Reference |
|---|---|---|---|
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Dihedral angle (pyrazole ring to carboxyl group) | 48.8 | researchgate.netresearchgate.net |
| Dihedral angle (pyrazole ring to nitro group) | 52.2 | researchgate.netresearchgate.net | |
| 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Torsion angle (C3–C4–C5–C6) | -151.9 | researchgate.netresearchgate.net |
| Torsion angle (C4–C5–C6–C7) | 148.2 | researchgate.netresearchgate.net | |
| Dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate | Interplanar angle (pyrazole to cyanobenzyl ring) | 71.74 | researchgate.net |
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The pyrazole moiety, with its two adjacent nitrogen atoms, is capable of both donating and accepting hydrogen bonds, which plays a crucial role in forming intermolecular assemblies. mdpi.com In the solid state, pyrazoles can form linear chains or cyclic structures through these interactions. mdpi.com
In derivatives of propyl-pyrazole, hydrogen bonding is a dominant stabilizing force. For example, in 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, intermolecular O–H···N hydrogen bonds connect adjacent molecules into a one-dimensional chain. researchgate.netresearchgate.net Similarly, in 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, N–H···O and O–H···O hydrogen bonds lead to the formation of supramolecular tetramer synthons. lookchem.com The amine group in compounds like 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine also participates in hydrogen bonding, which helps to stabilize its tautomeric form.
Positional Disorder Analysis
Positional disorder is a phenomenon observed in the crystal structures of some this compound derivatives, particularly concerning the flexible propyl group. In the crystal structure of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, the propyl group exhibits positional disorder. researchgate.netresearchgate.net This means that the propyl chain occupies multiple, slightly different positions within the crystal lattice.
The analysis and refinement of such disorder are typically handled using crystallographic software like SHELXL. The disordered atoms are modeled with specific occupancy factors that sum to unity. For the aforementioned compound, the propyl group's disorder was resolved with occupancy factors of 0.35 and 0.65 for the two positions. researchgate.net In another case involving a disordered methyl group, it was modeled over two positions with equal occupancy. researchgate.net The refinement process often involves applying constraints to bond lengths and displacement parameters to achieve a stable and chemically reasonable model of the disordered structure.
Chromatographic and Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pyrazole derivatives. For instance, the purity of 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole and 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide has been confirmed to be ≥98.0% using this technique. avantorsciences.comsigmaaldrich.com A certificate of analysis for Propyl pyrazole triol reported a purity of 99.11% by HPLC. medchemexpress.com
The choice of column and mobile phase is critical for achieving good separation. C18 columns are commonly used for the analysis of pyrazole compounds. vulcanchem.com HPLC methods, often coupled with UV or mass spectrometry (MS) detection, are also employed in stability studies to monitor the degradation of the parent compound and the formation of impurities over time. nih.gov
| Compound | Reported Purity | Reference |
|---|---|---|
| 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | ≥98% | sigmaaldrich.com |
| 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide | ≥98.0% | avantorsciences.com |
| Propyl pyrazole triol | 99.11% | medchemexpress.com |
Stability Studies and Degradation Analysis
The stability of pyrazole derivatives is a crucial parameter, and studies often focus on their hydrolytic and thermal stability. For some pyrazole compounds, degradation of less than 5% was observed after 6 months of storage at -20°C in amber vials. vulcanchem.com However, pyrazole esters have been shown to degrade in pH 8 buffer, with half-lives varying from 90 to 900 minutes depending on the substituents. nih.gov These studies highlight that the stability can be significantly influenced by the electronic effects of the substituents on the pyrazole ring. nih.gov
Degradation analysis is typically performed using HPLC to quantify the amount of the compound remaining over time. nih.gov In some cases, accelerated degradation studies are conducted under stressed conditions, such as elevated temperature and humidity (e.g., 40°C/75% RH), to predict long-term stability. Common degradation pathways can include hydrolysis of functional groups like esters or amides. vulcanchem.com
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrazole (B372694) derivatives due to its favorable balance of computational cost and accuracy. eurasianjournals.com DFT methods are used to determine the optimized molecular geometry, electronic distribution, and orbital energies, which are fundamental to understanding the molecule's behavior. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. wum.edu.pkufrj.br
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure at 0 Kelvin. researchgate.net This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, DFT calculations can accurately predict these parameters, which are often in good agreement with experimental data from methods like X-ray crystallography. nih.govresearchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 | 1.345 |
| N2-C3 | 1.328 | |
| C3-C4 | 1.401 | |
| C4-C5 | 1.373 | |
| C5-N1 | 1.354 | |
| C4-Cl | 1.724 | |
| Bond Angle (°) | C5-N1-N2 | 111.9 |
| N1-N2-C3 | 105.4 | |
| N2-C3-C4 | 111.4 | |
| C3-C4-C5 | 104.5 | |
| C4-C5-N1 | 106.8 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.com
DFT calculations are widely used to compute the energies of these frontier orbitals. The nature and position of substituents on the pyrazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the energy gap. jcsp.org.pkminoofar.com For instance, electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy. The following table presents calculated HOMO-LUMO energy data for a series of pyrazole-carboxamide derivatives, illustrating how structural modifications affect these electronic parameters. jcsp.org.pk
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 4 | -5.44 | -1.21 | 4.23 |
| Compound 5 | -5.56 | -1.24 | 4.32 |
| Compound 8 | -5.67 | -1.79 | 3.88 |
| Compound 9 | -5.37 | -1.13 | 4.24 |
| Compound 10 | -5.54 | -1.14 | 4.40 |
Data adapted from a DFT study on pyrazole-carboxamides at the B3LYP/6-31G* level. jcsp.org.pk
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to define chemical concepts such as atoms and chemical bonds. researchgate.net This analysis partitions a molecule into atomic basins based on the topology of the electron density. Critical points in the electron density, where the gradient is zero, are located and classified.
Of particular importance are the bond critical points (BCPs), which are found between two chemically bonded atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP provide quantitative information about the nature of the chemical bond. A high value of ρ(r) indicates a strong bond. The sign of the Laplacian indicates the nature of the interaction: ∇²ρ(r) < 0 is characteristic of covalent (shared-shell) interactions, while ∇²ρ(r) > 0 is typical for ionic or van der Waals (closed-shell) interactions. A QTAIM analysis of 4-Propyl-1H-pyrazole would allow for the characterization of all its covalent bonds, including those within the pyrazole ring, the propyl substituent, and the N-H bond.
Studies on Tautomeric Equilibria and Proton Transfer Kinetics
1H-pyrazoles, including this compound, can undergo tautomerization, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two distinct tautomeric forms which can be in equilibrium. The position of this equilibrium is highly dependent on the substitution pattern of the heterocycle. researchgate.net
Computational studies are instrumental in evaluating the relative stabilities of these tautomers by calculating their total energies. The tautomer with the lower calculated energy is predicted to be the more abundant species in the equilibrium. For example, studies on 4-bromo-1H-pyrazoles have shown through DFT calculations that the 3-bromo tautomer is more stable than the 5-bromo tautomer. researchgate.net Furthermore, theoretical calculations can determine the energy barrier for the proton transfer, providing insights into the kinetics of the tautomerization process. rsc.org These studies often find that the energy difference between tautomers and the activation energy for their interconversion are influenced by solvent effects, which can be modeled computationally. mdpi.com
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations can provide theoretical IR, ¹H-NMR, and ¹³C-NMR spectra that often show good agreement with experimental data. nih.gov
Vibrational frequencies can be calculated to produce a theoretical IR spectrum, which helps in assigning the observed absorption bands to specific molecular vibrations. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net By comparing the predicted spectra with experimental ones, the proposed molecular structure can be confirmed. Recent advancements in computational methods have led to highly accurate predictions, especially when appropriate functionals and basis sets are used and solvent effects are considered. nih.govgithub.io A theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, successfully used DFT to predict its NMR spectrum, aiding in its structural analysis. nih.gov
Nonlinear Optical (NLO) Properties Calculations
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in Computational methods, particularly DFT, are essential for predicting and understanding the NLO response of molecules. Key parameters that quantify NLO behavior include the dipole moment (μ) and the first-order hyperpolarizability (β₀). researchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. wum.edu.pk
The NLO properties of pyrazole derivatives arise from intramolecular charge transfer, often from an electron-donating group to an electron-accepting group through a π-conjugated system. Theoretical calculations can quantify the extent of this charge transfer and its effect on the hyperpolarizability. nih.gov Studies on various pyrazole derivatives have shown that their NLO response can be tuned by modifying the substituents on the pyrazole ring. researchgate.netwum.edu.pk
The table below shows calculated NLO properties for a pyranopyrazole derivative, illustrating the type of data obtained from these computational studies. wum.edu.pk
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 4.3785 |
| Hyperpolarizability (β₀) (esu) | 1.39 x 10-30 |
Data for a representative pyrazole derivative calculated using the B3LYP/6-31++G(d,p) method. researchgate.net
Molecular Dynamics Simulations (in a chemical or materials context)
Extensive searches for molecular dynamics (MD) simulations specifically focused on this compound in a chemical or materials science context did not yield dedicated research findings or data tables for this particular compound. The available body of computational research primarily concentrates on more complex derivatives of pyrazole, where the this compound moiety is part of a larger molecular structure designed for specific biological or material applications.
While computational studies, including MD simulations, are prevalent for the broader class of pyrazole derivatives, the specific parameters, system setups, and detailed research outcomes for the parent compound, this compound, are not documented in the surveyed literature. These studies on pyrazole derivatives often employ molecular dynamics to investigate ligand-protein interactions, conformational stability, and binding free energies, but the results are specific to the complex derivative and its target, not to the fundamental properties of this compound itself.
Therefore, due to the absence of specific research on the molecular dynamics simulations of this compound, no detailed findings or data tables can be presented.
Coordination Chemistry of 4 Propyl 1h Pyrazole As a Ligand
Synthesis of Metal Complexes Incorporating 4-Propyl-1H-pyrazole
The synthesis of metal complexes with this compound as a ligand is a niche area of study. While the broader class of pyrazole (B372694) derivatives has been used to create a wide array of coordination compounds, specific examples involving the 4-propyl substituted variant are limited.
For Cd(II), the use of this compound (abbreviated as ppz) has been mentioned in the hydrothermal synthesis of a composite polyoxotungstate anion, specifically [CdII 2(mpz)(H2bhpe)2.5(H2O)(H2P2W18O62)] · (ppz) · 6H2O. researchgate.net In this complex structure, the this compound molecule is present as a counter-ion within the crystal lattice. However, this does not represent a simple coordination complex where the ligand is directly and solely coordinated to the cadmium center to form a primary complex cation or neutral species. Comprehensive studies detailing the direct synthesis and structural characterization of a simple Cd(II) complex with this compound are not extensively reported.
The synthesis and structural characterization of lanthanide coordination polymers specifically utilizing this compound as a building block have not been detailed in the available scientific literature. The study of lanthanide complexes often involves ligands with specific functionalities to facilitate the formation of extended polymeric networks, and to date, this compound has not been a focus in this area of research.
Ligand Binding Modes and Coordination Geometries
Generally, pyrazole-based ligands can coordinate to metal ions in a monodentate fashion through the pyridinic nitrogen atom, or they can act as bridging ligands in their deprotonated (pyrazolato) form, connecting two metal centers. The specific binding modes and resulting coordination geometries are influenced by factors such as the metal ion's preferred coordination number, the steric hindrance of the substituents on the pyrazole ring, and the reaction conditions.
For this compound, the presence of the propyl group at the 4-position is not expected to sterically hinder coordination at the nitrogen atoms. However, without experimental data from techniques such as single-crystal X-ray diffraction or detailed spectroscopic analysis of its metal complexes, the preferred binding modes and the precise coordination geometries (e.g., tetrahedral, octahedral) of metals with this particular ligand remain largely uncharacterized in the scientific literature.
| Metal Ion | Compound Formula | Ligand Binding Mode | Coordination Geometry | Reference |
| Ni(II) | Data Not Available | Data Not Available | Data Not Available | |
| Cd(II) | Data Not Available | Data Not Available | Data Not Available |
Applications in Metal Ion Extraction and Separation Science
Pyrazole derivatives have been investigated for their potential in the extraction and separation of metal ions due to their ability to form stable complexes. researchgate.net These ligands can be functionalized onto solid supports or used in liquid-liquid extraction systems to selectively bind to specific metal ions. researchgate.net
While the fundamental properties of the pyrazole ring suggest that this compound could be a candidate for such applications, specific studies detailing its efficiency, selectivity, or practical application in metal ion extraction and separation science are not found in the reviewed literature. The lipophilicity introduced by the propyl group could theoretically influence its extraction capabilities, but this has not been experimentally verified for this specific compound.
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes containing pyrazole-based ligands have been explored as catalysts in various organic transformations. The electronic properties of the pyrazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the metal center. Protic N-H groups in pyrazole ligands can also participate in catalytic cycles through proton transfer, demonstrating metal-ligand cooperation. nih.gov
Despite the catalytic potential of the broader class of metal-pyrazole complexes, there is a lack of specific research on the catalytic applications of complexes formed with this compound. Therefore, no specific catalytic systems or their performance data can be reported for this ligand.
| Metal Complex | Catalytic Reaction | Substrate | Product | Efficiency/Selectivity | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Applications in Advanced Chemical Research and Materials Science
Role as Intermediates in Complex Organic Synthesis
The pyrazole (B372694) ring is a fundamental building block in organic synthesis, and derivatives such as 4-propyl-1H-pyrazole serve as crucial intermediates for constructing more elaborate molecular architectures. rsc.orgmdpi.com The stability of the pyrazole core, combined with the reactivity of its N-H group and the potential for functionalization on the propyl side chain, makes it a versatile precursor. rsc.orgmdpi.com
The synthesis of pyrazole derivatives often involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or through multicomponent reactions. benthamdirect.comorganic-chemistry.org Once formed, the this compound intermediate can undergo a variety of transformations. The nitrogen atoms can be alkylated or arylated, and the propyl group can be functionalized, for example, through halogenation. mdpi.com These modifications are essential for developing structure-activity relationships in medicinal chemistry and for tuning the properties of functional materials. mdpi.com
Research has demonstrated the utility of substituted pyrazoles in creating complex heterocyclic systems. For instance, pyrazole intermediates are key in synthesizing pyrazolo[4,3-d]pyrimidines and other fused heterocycles. mdpi.com The functionalization of the pyrazole ring, such as the introduction of formyl groups, provides a gateway to new asymmetric imine ligands capable of forming complex polynuclear metal complexes. chinesechemsoc.org A notable example is the synthesis of 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT), a specific and complex derivative used in biological research, which underscores the importance of the 4-propylpyrazole core as a starting point. sigmaaldrich.com
| Pyrazole Intermediate Type | Reaction Type | Resulting Complex Molecule/System | Significance | Reference |
|---|---|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Further Derivatization | Pyrazolo[4,3-d]pyrimidin-7(6H)-ones | Building blocks for potential anticancer agents. | mdpi.com |
| 3- and 5-formyl-4-phenyl-1H-pyrazoles | Imine Condensation | Asymmetric imine ligands and mixed-metal polynuclear complexes | Access to new coordination chemistry and materials. | chinesechemsoc.org |
| 1-(4-nitrophenyl)-1H-pyrazoles | Reduction followed by Amide Coupling | 4-(Pyrazol-1-yl)carboxanilides | Systematic approach for generating compound libraries for biological screening. | postdocjournal.com |
| 4-Iodo-1-propyl-1H-pyrazole | Cross-Coupling Reactions (e.g., Suzuki) | Further functionalized pyrazoles | Allows for the introduction of diverse substituents at the 4-position. | fluorochem.co.uk |
Catalysis (beyond coordination complexes)
While pyrazoles are famous as ligands in coordination chemistry and catalysis, their role as catalysts outside of these metal complexes is more specialized.
In the realm of homogeneous catalysis, N-unsubstituted pyrazoles are recognized as versatile components, largely due to their proton-responsive NH group. nih.govmdpi.com This feature allows for metal-ligand cooperation, where the pyrazole ligand actively participates in bond activation and transformation, going beyond the role of a passive spectator. mdpi.com This bifunctional catalysis, where both the metal center and the pyrazole's NH group are involved, is crucial for reactions like transfer hydrogenation. mdpi.com However, the use of this compound itself as a standalone organocatalyst is not widely documented, with research often focusing on more complex derivatives or their use in conjunction with metals. epa.gov
The application of this compound or its derivatives as heterogeneous catalysts is not a prominent area of research. Instead, the literature extensively documents the use of various heterogeneous catalysts for the synthesis of the pyrazole ring itself. benthamdirect.com Numerous studies report the successful use of solid acid catalysts, nanoparticles, and supported catalysts to facilitate the eco-friendly and efficient production of pyrazole derivatives. rsc.orgnih.govbohrium.comspringerprofessional.de These methods highlight the importance of pyrazoles as synthetic targets rather than as catalytic materials in a heterogeneous context.
Functional Materials Research
The intrinsic electronic and photophysical properties of the pyrazole ring make it a valuable component in the design of advanced functional materials. mdpi.com
Pyrazole derivatives are integral to the development of novel dyes and fluorescent materials due to their stable aromatic structure, which can be extended into larger conjugated systems. mdpi.comresearchgate.net The introduction of electron-donating and electron-accepting groups onto the pyrazole scaffold allows for the fine-tuning of their absorption and emission characteristics.
Alkylated pyrazole-based azo dyes have been synthesized for specific high-performance applications such as electrofluidic displays (EFD). researchgate.net One study reported a yellow EFD dye based on an alkylated pyrazole azo structure that demonstrated excellent solubility in non-polar solvents, fast switching speeds, and good light stability. researchgate.net Furthermore, pyrazole moieties have been incorporated into disperse azo dyes for coloring synthetic fabrics like polyester, yielding materials with very good to excellent light and washing fastness properties. researchgate.net In another innovative approach, tetraaryl pyrazole monomers have been polymerized to create materials that exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecules become highly fluorescent in the aggregated or solid state. researchgate.net These polymeric materials have potential applications in sensing and optoelectronics. researchgate.net
The photophysical properties of pyrazole-based compounds are a subject of extensive study, as these properties are key to their application in sensors, organic materials, and biological imaging. mdpi.com Pyrazole derivatives with extended conjugation exhibit unique and intrinsic photophysical characteristics. mdpi.com
The absorption and emission spectra of pyrazole-based dyes can be sensitive to the surrounding environment, such as solvent polarity, leading to solvatochromic shifts. researchgate.net For example, the photophysical behavior of certain pyrazole-azo dyes has been evaluated in various solvents, revealing shifts in their absorption and emission spectra that correlate with solvent polarity. researchgate.net
The introduction of fluorophores like pyrene (B120774) onto a pyrazole scaffold has been used to create fluorescent nanojars, where the pyrazole units are part of a larger supramolecular complex. nih.gov In these systems, the fluorescence of the pyrene is significantly quenched by the paramagnetic Cu(II) ions in the nanojar structure. nih.gov The study of such systems provides insight into static and dynamic quenching mechanisms. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to correlate the molecular structure, such as the HOMO-LUMO gap, with the observed photophysical and biological properties of pyrazole dyes. researchgate.net
A particularly relevant compound is 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT), a complex derivative that highlights the utility of the 4-propyl pyrazole core. sigmaaldrich.com While primarily studied for its biological activity, its existence points to the diverse and complex structures that can be built from this scaffold.
| Compound/Material | Key Photophysical Property/Phenomenon | Potential Application | Reference |
|---|---|---|---|
| Alkylated Pyrazole-Azo Dye | Good solubility, fast switching speed (17.8 ms), and high light stability. | Electrofluidic Displays (EFD) | researchgate.net |
| Benzothiazole-Pyrazole Azo Dyes | Emission in various solvents (Stokes shifts up to 129 nm); good lightfastness. | Polyester Fabric Dyes | researchgate.net |
| Tetraaryl Pyrazole Polymers | Aggregation-Induced Emission Enhancement (AIEE). | Explosive Detection, Chemical Sensors | researchgate.net |
| Pyrene-Functionalized Pyrazole Nanojars | Fluorescence quenching by Cu(II) ions; used to study quenching mechanisms. | Fluorescent Probes, Anion Binding | nih.gov |
| Re(I) Complexes with Pyrazolyl–Pyridazine Ligands | Emission from 3MLCT state; quantum yields up to 0.21. | Photocatalysis, Luminescent Materials | acs.org |
Development of Chemosensors
The field of chemical sensing has seen significant advancements through the integration of novel organic molecules capable of selective and sensitive analyte detection. Within this context, pyrazole derivatives have emerged as a versatile class of compounds for the development of chemosensors, owing to their unique structural and electronic properties. However, a thorough review of the current scientific literature reveals a notable gap in research specifically detailing the application of This compound as a primary component in chemosensor design.
While the broader family of pyrazole-containing compounds has been extensively studied for their chemosensing capabilities, research has predominantly focused on more complex, functionalized pyrazole structures. These often incorporate fluorophores or specific binding sites to enhance their interaction with target analytes and to provide a measurable signal. For instance, derivatives such as pyrazolo[3,4-b]pyridines and pyrazole-4-carbaldehydes have been successfully employed in the detection of various metal ions and anions.
A prominent example of a propyl-substituted pyrazole derivative found in scientific literature is 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole, commonly known as PPT. nih.govoup.comuni-regensburg.deresearchgate.netplos.orgnih.gov However, the research focus for this particular compound has been overwhelmingly directed towards its pharmacological applications as a selective estrogen receptor alpha (ERα) agonist, rather than its potential use in chemical sensing. nih.govoup.comuni-regensburg.deresearchgate.netplos.orgnih.gov
Currently, there are no available research findings or detailed studies that specifically explore the use of the simpler This compound scaffold for the development of chemosensors. Consequently, data on its performance, such as analyte selectivity, detection limits, or response mechanisms, is not present in the existing body of scientific work. This indicates that the potential of This compound in the field of advanced chemical research and materials science, specifically in the development of chemosensors, remains an unexplored area of investigation.
Further research would be necessary to synthesize and characterize chemosensors based on the This compound structure and to evaluate their efficacy in detecting various analytes. Such studies would be essential to generate the detailed findings and data required for a comprehensive analysis of its applications in this field.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for 4-Propyl-1H-pyrazole
The development of efficient and sustainable synthetic routes is paramount for the widespread application of this compound. While traditional methods for pyrazole (B372694) synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), are well-established, emerging research focuses on more sophisticated and versatile approaches. nih.govmdpi.com
Transition-Metal-Catalyzed C-H Functionalization: A promising direction lies in the direct C-H functionalization of the pyrazole core. dntb.gov.uanih.govrsc.org This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to substituted pyrazoles. For the synthesis of this compound, this could involve the direct coupling of a propyl group at the C4 position of a pyrazole precursor. Palladium-catalyzed cross-coupling reactions, for instance, have shown great utility in forming C-C bonds on the pyrazole ring. nih.gov
One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules in a single step from simple starting materials. tandfonline.commdpi.comnih.gov A potential MCR for this compound could involve the reaction of a propyl-containing building block, a diketone equivalent, and hydrazine in a single reaction vessel. This approach not only simplifies the synthetic process but also allows for the rapid generation of a library of derivatives for screening purposes.
Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted synthesis can significantly enhance the efficiency and scalability of this compound production. These techniques offer precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety profiles.
| Synthetic Approach | Key Advantages | Potential Application for this compound |
| Transition-Metal-Catalyzed C-H Functionalization | High atom economy, avoids pre-functionalization | Direct propylation of a pyrazole precursor at the C4 position. |
| One-Pot and Multicomponent Reactions | Step-economy, rapid access to derivatives | Single-step synthesis from simple propyl-containing building blocks. |
| Flow Chemistry & Microwave-Assisted Synthesis | Enhanced efficiency, scalability, and safety | Large-scale and rapid production of this compound. |
Exploration of Underexplored Reactivity Profiles
While the fundamental reactivity of the pyrazole ring is understood, the specific influence of the 4-propyl substituent on its reactivity profile remains an area ripe for investigation.
Electrophilic and Nucleophilic Substitution: The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions. The electron-donating nature of the propyl group at the C4 position is expected to influence the regioselectivity of these reactions. scribd.comrsc.org Systematic studies on the nitration, halogenation, and acylation of this compound would provide valuable insights into its electronic properties and guide the synthesis of novel derivatives.
Cycloaddition Reactions: Pyrazoles can participate in various cycloaddition reactions, acting as either the diene or dienophile component. nih.govmdpi.comacs.orgresearchgate.netacs.org The steric and electronic effects of the 4-propyl group could modulate the reactivity and selectivity of these reactions, opening avenues for the synthesis of complex fused heterocyclic systems. For instance, [3+2] cycloaddition reactions with suitable dipolarophiles could lead to novel bicyclic structures with potential biological activities.
Metal-Catalyzed Cross-Coupling Reactions: The C-H bonds of the pyrazole ring and the propyl group can be targeted for metal-catalyzed cross-coupling reactions. This would enable the introduction of a wide range of functional groups, leading to the development of new materials and bioactive molecules.
| Reaction Type | Expected Influence of 4-Propyl Group | Potential Outcomes |
| Electrophilic Substitution | Increased electron density at C3 and C5 | Regioselective functionalization for derivative synthesis. |
| Nucleophilic Substitution | Minor electronic influence | Access to substituted pyrazoles. |
| Cycloaddition Reactions | Steric hindrance may influence facial selectivity | Synthesis of novel fused heterocyclic systems. |
| Metal-Catalyzed Cross-Coupling | Directing group for C-H activation | Facile introduction of diverse functional groups. |
Advanced Characterization Techniques and Data Interpretation
A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Advanced characterization techniques, coupled with computational methods, can provide a detailed picture of its molecular architecture.
2D NMR Spectroscopy: While standard 1D NMR provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives of this compound. nih.govyoutube.comsdsu.edumdpi.com These experiments reveal through-bond correlations, providing definitive evidence of the connectivity within the molecule.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.netmdpi.comnih.govacs.org Obtaining the crystal structure of this compound would provide valuable data for validating computational models and understanding its packing in the solid state.
Computational Spectroscopy: The integration of experimental data with computational methods, such as Density Functional Theory (DFT), can provide deeper insights into the spectroscopic properties of this compound. researchgate.netnih.gov DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, aiding in the interpretation of experimental spectra.
| Technique | Information Gained | Importance for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity | Definitive structural elucidation of the parent compound and its derivatives. |
| X-ray Crystallography | Precise bond lengths, bond angles, and intermolecular interactions | Validation of computational models and understanding of solid-state packing. |
| Computational Spectroscopy (DFT) | Prediction of spectroscopic data (NMR, IR, UV-Vis) | Aiding in the interpretation of experimental spectra and understanding electronic structure. |
Expanding Computational Modeling Capabilities
Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules, guiding experimental design and accelerating the discovery of new applications. digitellinc.com
Tautomerism Studies: Pyrazoles can exist in different tautomeric forms, and the position of the tautomeric equilibrium can significantly impact their properties and reactivity. nih.gov DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound in both the gas phase and in different solvents, providing insights into the predominant form under various conditions.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments. mdpi.comresearchgate.netnih.govmdpi.comsigmaaldrich.com For instance, MD simulations can be used to study the conformation of the propyl group, its interactions with solvent molecules, and its behavior within a polymer matrix or at an interface. This information is crucial for designing materials with specific properties.
Quantum Chemistry Calculations: High-level quantum chemistry calculations can be used to accurately predict various molecular properties, such as ionization potential, electron affinity, and reaction barriers. These calculations can help in understanding the reactivity of this compound and in designing new reactions.
| Modeling Technique | Application for this compound | Insights Gained |
| Density Functional Theory (DFT) | Tautomerism analysis, prediction of spectroscopic properties | Understanding the predominant tautomeric form and interpreting experimental data. |
| Molecular Dynamics (MD) Simulations | Studying conformational dynamics and intermolecular interactions | Predicting behavior in different environments, such as in solution or within materials. |
| Quantum Chemistry Calculations | Prediction of electronic properties and reaction energetics | Guiding the design of new reactions and understanding intrinsic reactivity. |
Design of Next-Generation Functional Materials
The unique structural and electronic properties of the pyrazole moiety make it an attractive building block for the design of a wide range of functional materials. The 4-propyl group can be used to fine-tune the properties of these materials.
Metal-Organic Frameworks (MOFs): Pyrazole-based ligands have been successfully used to construct MOFs with applications in gas storage, separation, and catalysis. rsc.orgdigitellinc.comuninsubria.itrsc.orgresearchgate.net The propyl group in this compound can be functionalized to introduce specific binding sites or to modify the pore environment of the resulting MOF.
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for various metals. scribd.comnih.govmdpi.com The nitrogen atoms in the pyrazole ring can coordinate to the metal surface, forming a protective layer. The hydrophobic propyl group in this compound could enhance its adsorption on the metal surface and improve its corrosion inhibition efficiency.
| Material Class | Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As a functionalized building block. | Gas storage and separation, catalysis, sensing. |
| Conductive Polymers | As a monomer unit to tune electronic and physical properties. | Organic electronics, sensors, antistatic coatings. |
| Corrosion Inhibitors | As a protective film-forming agent on metal surfaces. | Protection of metals in acidic and other corrosive environments. |
Q & A
Q. Optimization Criteria :
- Temperature Control : Higher temperatures (e.g., reflux in xylene) improve cyclization efficiency but may require longer reaction times .
- Catalyst Loading : CuAAC reactions achieve higher yields (~60%) with 10 mol% CuSO₄ .
- Purification : Recrystallization from methanol or column chromatography ensures high purity (>95%) .
Q. Table 1: Synthetic Routes Comparison
Basic: How is this compound characterized structurally in crystallographic studies?
Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and supramolecular interactions . Key steps include:
- Data Collection : High-resolution diffraction data (≤1.0 Å) for accurate electron density mapping.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Validation : PLATON or Mercury software for symmetry checks and Hirshfeld surface analysis .
Example : The crystal structure of 1,3,5-tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) revealed a planar pyrazole ring with propyl and aryl groups in equatorial positions, stabilized by intramolecular hydrogen bonds .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions in biological data (e.g., ERα agonist activity vs. inactivity) require:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., PPT shows ERα agonism at EC₅₀ = 10 nM) .
- Control Experiments : Use selective antagonists (e.g., MPP for ERα) to confirm target specificity .
- Structural Analog Testing : Compare derivatives (e.g., 4-propyl vs. 4-fluorophenyl substitutions) to identify pharmacophores .
Case Study : Discrepancies in COX-1 upregulation by PPT were resolved using ERα-knockout models, confirming ERα-dependent mechanisms .
Advanced: What computational approaches predict the reactivity and stability of this compound derivatives?
Methodological Answer:
- DFT Calculations : Gaussian09 or ORCA software to optimize geometries, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility .
- Docking Studies : AutoDock Vina to model interactions with targets like ERα or COX-1 .
Example : DFT analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid confirmed intramolecular charge transfer via N–H⋯O hydrogen bonds, aligning with experimental IR data .
Advanced: What methodological considerations are critical when designing pharmacological studies using this compound-based ERα agonists?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
